4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol
Overview
Description
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol is a complex organic compound featuring a bromine atom, methoxy groups, and a pyrazoloisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol typically involves multi-step organic reactions:
Formation of the Pyrazoloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloisoquinoline structure.
Bromination: Introduction of the bromine atom at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The methoxy groups are introduced via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base.
Phenol Formation: The phenol group is typically introduced through hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and methoxy groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the pyrazoloisoquinoline core, using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as dehalogenated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Its interactions with biological targets can be studied to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, dyes, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol: can be compared with other pyrazoloisoquinoline derivatives, such as:
Uniqueness
The presence of the bromine atom and the specific substitution pattern on the phenol ring make this compound unique
Properties
IUPAC Name |
4-bromo-2-(7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN3O3/c1-36-25-16-21-22(17-26(25)37-2)29(23-15-19(31)13-14-24(23)35)32-30-27(21)28(18-9-5-3-6-10-18)33-34(30)20-11-7-4-8-12-20/h3-17,35H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEGCKUIFGSWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C=CC(=C4)Br)O)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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